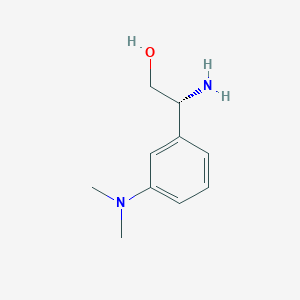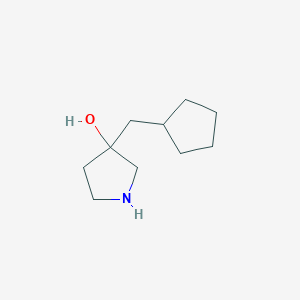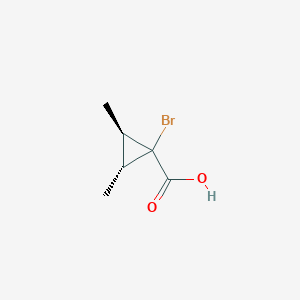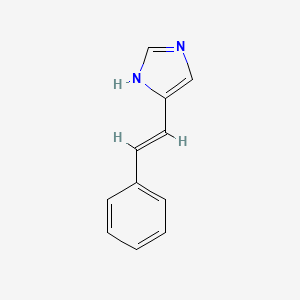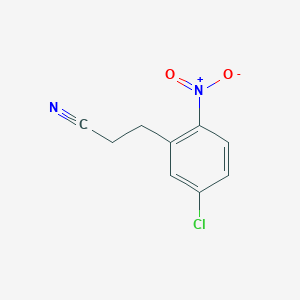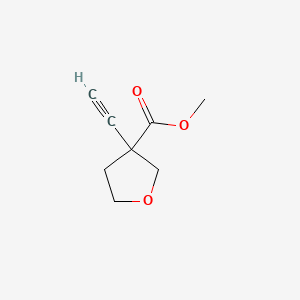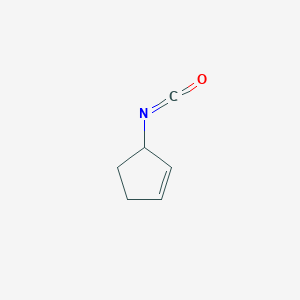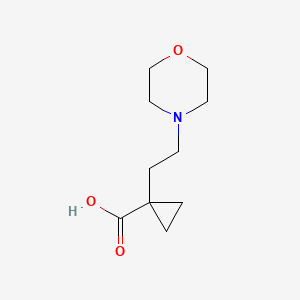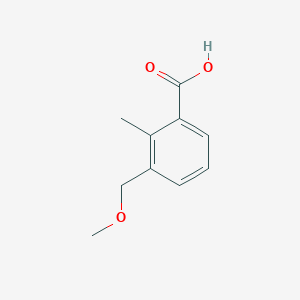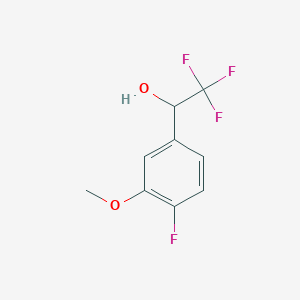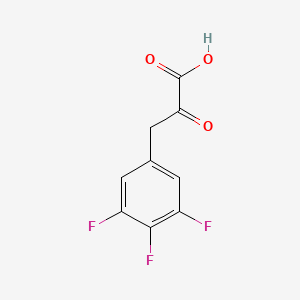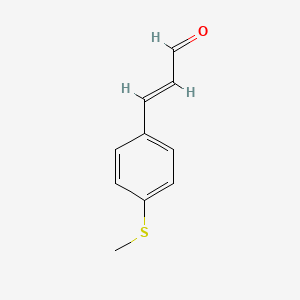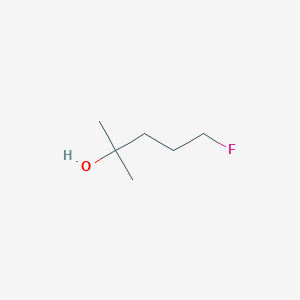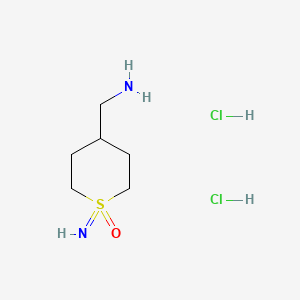
4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an aminomethyl group and a thian-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride typically involves multiple steps. One common method includes the reaction of a thian-1-one derivative with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the successful formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
4-(Aminomethyl)-1-imino-1lambda6-thian-1-onedihydrochloride can be compared with other similar compounds, such as:
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
4-(Aminomethyl)indole: Used in the synthesis of dopamine receptor antagonists.
4-(Aminomethyl)pyridine: Utilized in various organic synthesis applications.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
CAS No. |
2803862-04-4 |
|---|---|
Molecular Formula |
C6H16Cl2N2OS |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
(1-imino-1-oxothian-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2OS.2ClH/c7-5-6-1-3-10(8,9)4-2-6;;/h6,8H,1-5,7H2;2*1H |
InChI Key |
UAIBDXALYOZLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=N)(=O)CCC1CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



